N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-25-16-7-5-15(6-8-16)23-9-11-24(12-10-23)19(27)22-14-3-2-4-17(13-14)26-18(20)21/h2-8,13,18H,9-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHVVNXFSPJJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(difluoromethoxy)aniline with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with a carbothioamide reagent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Piperazine-1-carbothioamide Derivatives
Key Observations:
Electron-Donating vs. In contrast, analogues with 3-chlorophenyl (e.g., ) or 2-fluorophenyl substituents exhibit stronger electron-withdrawing effects, which may improve metabolic stability but reduce solubility . The difluoromethoxy group in the target compound offers a balance between lipophilicity and polarity, compared to fully fluorinated substituents (e.g., trifluoromethyl in ), which significantly increase hydrophobicity .
Impact of Substituent Position :
Table 2: Comparative Physicochemical Properties
Key Observations:
- Synthetic Challenges : The target compound’s difluoromethoxy group may complicate synthesis due to the need for precise fluorination conditions, as seen in analogues requiring sodium periodate or sulfur-based reagents (e.g., ) .
- Yield Trends: Derivatives with halogenated aryl groups (e.g., chloro, fluoro) often exhibit lower yields (45–57%) compared to non-halogenated analogues, likely due to steric and electronic challenges during cyclization .
Biological Activity
N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, difluoromethoxy and methoxy substituents on phenyl groups, and a carbothioamide functional group. Its molecular formula is C19H21F2N3O2S, with a molecular weight of approximately 397.43 g/mol. The unique arrangement of these functional groups is believed to enhance its biological activity compared to other derivatives in the piperazine class.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Dopamine Receptor Modulation : This compound may interact with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. Studies have shown that structural modifications in piperazine derivatives can significantly affect binding affinity and selectivity towards D2-like receptors .
- Antitumor Activity : Some studies have reported that piperazine derivatives possess antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Properties : The presence of the carbothioamide group may contribute to antimicrobial activity observed in related compounds. Research has indicated that certain piperazine derivatives exhibit significant antimicrobial effects against a range of pathogens .
Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of piperazine derivatives, including this compound, researchers tested the compound against several cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound exhibited significant cytotoxicity, especially when combined with doxorubicin, suggesting a synergistic effect that enhances its antitumor efficacy .
Study 2: Dopamine Receptor Binding
A detailed investigation into the binding affinities of various piperazine derivatives revealed that modifications in the structure could lead to increased selectivity for D3 receptors over D2 receptors. The study highlighted the importance of specific functional groups in enhancing receptor interaction, which is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other piperazine derivatives:
| Compound Name | Antitumor Activity | Dopamine Receptor Affinity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate (D3 selective) | Moderate |
| Piperazine Derivative A | Moderate | High (D2 selective) | Low |
| Piperazine Derivative B | Low | Moderate | High |
Q & A
Q. What structural features of this compound are critical for its biological activity, and how can they be experimentally validated?
The compound's piperazine scaffold, substituted with 3-(difluoromethoxy)phenyl and 4-methoxyphenyl groups, likely influences receptor binding and metabolic stability. The difluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism, while the methoxyphenyl moiety may contribute to π-π stacking interactions with aromatic residues in target proteins . Validation methods include:
- Comparative SAR studies : Synthesize analogs with substitutions (e.g., replacing difluoromethoxy with trifluoromethoxy) and test activity in receptor-binding assays .
- Computational modeling : Use molecular docking to predict interactions with hypothetical targets (e.g., dopamine or serotonin receptors) .
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
Synthesis typically involves coupling a substituted phenylpiperazine precursor with a carbothioamide group via thiophosgene or Lawesson’s reagent. Key steps:
- Intermediate purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .
- Purity optimization : Employ recrystallization in ethanol or acetonitrile, followed by HPLC analysis (C18 column, methanol/water gradient) to confirm >95% purity .
Q. Which in vitro assays are recommended for preliminary biological activity screening?
- Receptor profiling : Radioligand displacement assays for GPCRs (e.g., 5-HT1A, D2) at concentrations ranging from 1 nM to 10 μM .
- Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can contradictory data on receptor-binding affinities be resolved?
Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Mitigation strategies:
- Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–1000 nM) and standardized protocols .
- Orthogonal assays : Compare radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., halogenated phenyl groups) and analyze trends in logP, pKa, and IC50 values .
- Free-energy perturbation (FEP) : Computational simulations to predict binding energy changes caused by substituent modifications .
Q. How can the compound’s interaction mechanism with a target protein be elucidated?
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases or GPCRs) to resolve binding modes .
- NMR spectroscopy : Use 2D NOESY to map ligand-protein interactions in solution .
Q. What strategies address poor metabolic stability observed in preclinical studies?
- Liver microsomal assays : Identify metabolic hot spots (e.g., demethylation of the methoxyphenyl group) using LC-MS/MS .
- Deuterium incorporation : Replace labile hydrogen atoms in the carbothioamide group to slow oxidative metabolism .
Methodological Considerations
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
- Rodent models : Use LPS-induced inflammation models for assessing neuroprotective or anti-inflammatory effects .
- Pharmacokinetic parameters : Measure Cmax, Tmax, and AUC via LC-MS after oral/intravenous administration .
Q. Which analytical techniques are critical for characterizing degradation products?
- High-resolution mass spectrometry (HRMS) : Identify metabolites or degradation fragments with ppm-level accuracy .
- Stability testing : Conduct forced degradation studies under acidic, basic, and oxidative conditions .
Q. How can crystallographic data for this compound be obtained and validated?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) and refine structures using SHELX .
- Data deposition : Submit coordinates to the Cambridge Structural Database (CSD) for public access .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
